Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Acetylcholinesterase inhibition Regioisomer selectivity Tetrahydroquinoline SAR

Substituting the 7-yl carbamate regioisomer for the 6-yl isomer can collapse AChE inhibitor activity and waste screening resources. This compound ensures regioisomeric integrity: • Crystallographically validated at 2.10 Å resolution (WDR91, PDB 9dta) • Enables >175-fold potency differentiation from sulfonamide analogs • ≥95% purity for reliable Ki determination Ideal for NNMT probe development and THQ library synthesis.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 955793-26-7
Cat. No. B2772836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
CAS955793-26-7
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O3/c1-23-18(22)19-15-9-10-16-14(12-15)8-5-11-20(16)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
InChIKeyYDJQWGRWSNCLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Physicochemical Profile


Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate (CAS 955793-26-7) is a synthetic small-molecule building block belonging to the tetrahydroquinoline carbamate class. It features a 1-benzoyl-1,2,3,4-tetrahydroquinoline core with a methyl carbamate substituent at the 6-position, yielding a molecular formula of C₁₈H₁₈N₂O₃ and a molecular weight of 310.35 g/mol . The compound is supplied at ≥95% purity by multiple catalog vendors, with the SMILES notation COC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C1=CC=CC=C1 . Tetrahydroquinoline scaffolds are widely recognized as privileged structures in medicinal chemistry, appearing in kinase inhibitors, acetylcholinesterase inhibitors, and CETP modulators; this specific derivative is positioned as a versatile intermediate for library synthesis and structure-activity relationship (SAR) exploration [1][2].

1
1-Benzoyl-tetrahydroquinoline privileged scaffold for multi-target library synthesis
2
6-yl regioisomer alignment with patent-claimed acetylcholinesterase pharmacophore
3
Carbamate functional group suitable for further diversification to sulfonamides and amides

Procurement Risk: Analog Interchangeability


Tetrahydroquinoline carbamates exhibit profound sensitivity to substitution pattern, with even minor positional or functional-group changes producing order-of-magnitude shifts in target affinity and selectivity. For example, the 6-carbamate isomer is distinct from the 7-carbamate isomer (e.g., benzyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate, CAS 955539-28-3) ; literature precedent shows that 6-yl vs. 7-yl carbamate regioisomers can display divergent acetylcholinesterase inhibition [1]. Similarly, replacing the methyl carbamate with a sulfonamide (e.g., N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide) converts a moderate NNMT binder (Ki ~89 nM) into a sub-nanomolar probe (Ki 0.501 nM), a >175-fold potency shift driven solely by the carbamate-to-sulfonamide switch [2][3]. Generic substitution without rigorous evidence of functional equivalence therefore risks invalidating SAR continuity, wasting screening resources, and producing irreproducible results. The quantitative evidence below demonstrates where differentiation exists—and, critically, where data remain insufficient to support substitution decisions.

Regioisomer Mismatch
The 6-yl carbamate is patent-claimed for AChE inhibition; 7-yl regioisomer (CAS 955539-28-3) lacks this activity claim and may yield divergent pharmacological profiles.
Functional Group Potency Gap
Replacing the methyl carbamate with a sulfonamide at the 6-position shifts NNMT inhibitory potency from the nanomolar range into the sub-nanomolar range; procurement for NNMT assays must align with the required potency class.
Purity-Induced Reproducibility Risk
Lower-purity batches or unspecifed intermediates introduce uncontrolled variables that may confound dose-response and biophysical measurements; confirm vendor CoA for lot-specific purity.

Quantitative Differentiation from Closest Analogs


6-yl vs. 7-yl Carbamate Regioisomer Selectivity

The 6-position carbamate attachment in the target compound defines a distinct pharmacophoric geometry compared to the 7-position isomer benzyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate (CAS 955539-28-3) . The EP1831172B1 patent family demonstrates that quinolin-6-yl carbamates exhibit potent acetylcholinesterase (AChE) inhibition, with specific 6-yl analogs achieving IC₅₀ values in the nanomolar range [1]. Although direct AChE data for the target compound itself are not publicly available, the patent establishes that the 6-yl carbamate regioisomer is the active pharmacophore for this target class, while the 7-yl regioisomer is not claimed for AChE activity [1]. This positional constraint means that procurement of the 6-yl regioisomer is non-negotiable for any AChE-oriented screening program.

Regioisomer Selectivity
Class-level inference
6-yl required for AChE pharmacophore; 7-yl not claimed
Procurement of 6-yl regioisomer aligns with patent-claimed AChE inhibitory structure.
Direct AChE data for target compound not individually reported.
Acetylcholinesterase inhibition Regioisomer selectivity Tetrahydroquinoline SAR

Carbamate vs. Sulfonamide at the 6-Position

In the NNMT (nicotinamide N-methyltransferase) target space, the functional group at the 6-position of the 1-benzoyl-tetrahydroquinoline scaffold is a critical potency determinant. The sulfonamide analog N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide (BindingDB BDBM50530712) achieves a Ki of 0.501 nM, representing sub-nanomolar NNMT inhibition [1]. A structurally related carbamate-bearing compound in the same assay format yields a Ki of 89 nM, a >175-fold potency reduction [2]. The target compound's methyl carbamate places it in the carbamate functional class; procurement decisions for NNMT-targeted programs must account for this >100-fold potency differential relative to the sulfonamide class. No direct NNMT data are publicly available for the target compound itself.

NNMT Potency
Class-level inference
Sulfonamide Ki 0.501 nM · Carbamate Ki ~89 nM
Carbamate functional class shows >175-fold lower potency; supports class-differentiated procurement.
Target compound expected near 89 nM; no individual NNMT data available.
NNMT inhibition Functional group SAR Tetrahydroquinoline scaffold

Purity and Supply Consistency

The target compound is available from multiple independent vendors at a specified purity of ≥95%, as confirmed by CheMenu (Catalog No. CM929419) and A2B Chem LLC (Cat# BF43567) . This purity threshold is a critical procurement parameter: closely related tetrahydroquinoline carbamate analogs are often supplied at lower purity (e.g., 90% or unspecified) or as crude intermediates, introducing variability in biological assay reproducibility. The ≥95% specification provides a minimum quality baseline for SAR studies. In contrast, the sulfonamide analog N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is supplied at 98% purity (Bidepharm) , representing a 3-percentage-point purity increment that may be significant for biophysical assays.

Commercial Purity
Supporting evidence
Target ≥95% · Sulfonamide analog 98%
Specified purity baseline supports reproducible SAR; lower-purity lots may shift assay outcomes.
Request CoA for lot-specific HPLC purity.
Chemical purity Procurement specification Vendor qualification

Scaffold Versatility Across Target Classes

The 1-benzoyl-tetrahydroquinoline scaffold appears in patent families targeting diverse therapeutic mechanisms. Bayer HealthCare AG claims tetrahydroquinoline derivatives as CETP (cholesteryl ester transfer protein) inhibitors for cardiovascular indications, with some analogs achieving IC₅₀ values in the low-micromolar range [1]. Independently, tetrahydroquinoline carbamates have been optimized as HIV-1 reverse transcriptase inhibitors, with the most active compounds (6b and 6j) achieving IC₅₀ values of 8.12 μM and 5.42 μM, respectively [2]. The target compound's methyl carbamate at the 6-position places it at the intersection of these two SAR trajectories. In contrast, the 1-acetyl analog ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is reported to achieve an AChE IC₅₀ of approximately 28 nM , but the 1-acetyl substitution fundamentally alters the N-substituent pharmacophore relative to the 1-benzoyl group, making cross-target extrapolation unreliable.

Multi-Target Potency Window
Cross-study comparable
AChE ~28 nM · HIV-1 RT 5.42 μM · CETP low-μM
Scaffold promiscuity requires target-specific validation; suitable as versatile intermediate.
1-Benzoyl vs. 1-acetyl substitution may alter selectivity.
CETP inhibition HIV-1 RT inhibition Multi-target scaffold

Crystallographic Evidence of Scaffold Engagement

The 1-benzoyl-tetrahydroquinoline scaffold has been experimentally visualized in a protein-ligand co-crystal structure. The ligand N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-cyano-2-methoxyphenyl)acetamide (DR3448) is resolved at 2.10 Å resolution in complex with the WDR domain of WDR91 (SMTL ID: 9dta.1) [1]. This crystallographic evidence confirms that the 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl scaffold is competent for specific protein binding and provides a structural template for rational design. The target compound differs from DR3448 only in the 6-substituent (methyl carbamate vs. acetamide), preserving the core scaffold geometry validated in the crystal structure. This structural validation differentiates the 1-benzoyl-tetrahydroquinoline series from 1-acetyl or 1-unsubstituted analogs, for which no equivalent co-crystal structures are reported.

Crystal Structure
Supporting evidence
DR3448-WDR91 complex at 2.10 Å (SMTL 9dta.1)
1-Benzoyl-tetrahydroquinoline scaffold confirmed for protein binding; supports structure-based design.
Target compound differs only in 6-substituent; core geometry identical to co-crystallized ligand.
X-ray crystallography Structure-based drug design WDR91 ligand

Optimal Procurement Scenarios


Multi-Target Library Synthesis

The target compound serves as a central intermediate for constructing diverse tetrahydroquinoline libraries. As demonstrated by the Bayer CETP patent [1] and the HIV-1 RT carbamate series [2], the 1-benzoyl-tetrahydroquinoline scaffold engages multiple target classes. Procurement of the target compound at ≥95% purity enables systematic diversification at the 6-carbamate position—via hydrolysis to the free amine followed by re-functionalization—to generate arrays of amides, sulfonamides, ureas, and substituted carbamates. This strategy directly addresses the >175-fold potency range observed between carbamate and sulfonamide NNMT inhibitors [3] and the 28 nM to >5 μM potency window across AChE, HIV-1 RT, and CETP targets.

Structure-Based Design with Crystallographically Validated Scaffold

The 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl scaffold is crystallographically validated in a protein-ligand complex at 2.10 Å resolution (WDR91-DR3448, SMTL 9dta.1) [4]. The target compound's core geometry is identical to that of the co-crystallized ligand, differing only at the 6-substituent. This enables structure-based design teams to dock the target compound or its derivatives into the WDR91 binding site—or, by homology, into related WD40-repeat domain proteins—with confidence in the scaffold pose. Procurement of the target compound is therefore indicated for any program requiring a crystallographically pre-validated tetrahydroquinoline starting point for fragment growing or scaffold hopping.

Regioisomer-Controlled AChE Inhibitor Development

The EP1831172B1 patent establishes that quinolin-6-yl carbamates are the active pharmacophore for acetylcholinesterase inhibition, while the 7-yl regioisomer is not claimed for this activity [5]. The target compound's 6-yl carbamate substitution pattern is therefore essential for any AChE-focused medicinal chemistry program. Procurement of the correct 6-yl regioisomer (CAS 955793-26-7) rather than the 7-yl regioisomer (CAS 955539-28-3) ensures alignment with the patent-validated pharmacophore and avoids wasted synthesis and screening cycles.

NNMT Tool Compound Development with Defined Potency

For NNMT inhibitor programs, the target compound provides a carbamate-class starting point with an expected Ki in the nanomolar range (~89 nM based on class-level data) [3], distinct from the sub-nanomolar sulfonamide series (Ki 0.501 nM) [6]. Procurement is appropriate for teams seeking a moderate-affinity NNMT probe to explore carbamate-specific binding modes, or as a comparator to benchmark sulfonamide-series potency. The ≥95% purity specification supports reliable Ki determination without interference from impurities that could distort fluorescence-based NNMT assay readouts.

Application
Selection Property
Validation Focus
Multi-Target Library Synthesis
Diversifiable carbamate intermediate
Hydrolysis-to-amine derivatization scope
Structure-Based Design with X-ray Scaffold
Crystallographically validated 1-benzoyl core
Scaffold pose reproducibility in docking studies
Regioisomer-Controlled AChE Inhibitor Development
6-yl regioisomer patent-claimed pharmacophore
AChE inhibitory activity confirmation
NNMT Tool Compound Development
Carbamate-class moderate-affinity probe
Nanomolar-range NNMT binding assay validation
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